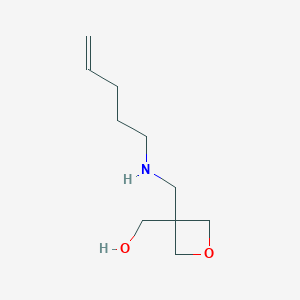
(3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol: is a synthetic organic compound characterized by its unique oxetane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenating agent.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, where a suitable amine reacts with a halogenated precursor.
Attachment of the Pent-4-en-1-yl Group: This step involves the reaction of the amino group with pent-4-en-1-yl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the original compound, often with simplified structures.
Substitution: Compounds with new functional groups replacing the original amino group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability, stability, and target specificity.
Industry
In the industrial sector, this compound is investigated for its potential use in materials science. Its properties may be leveraged to create new materials with desirable characteristics, such as enhanced strength or flexibility.
Mécanisme D'action
The mechanism of action of (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-((But-3-en-1-ylamino)methyl)oxetan-3-yl)methanol: Similar structure with a but-3-en-1-yl group instead of a pent-4-en-1-yl group.
(3-((Hex-5-en-1-ylamino)methyl)oxetan-3-yl)methanol: Similar structure with a hex-5-en-1-yl group instead of a pent-4-en-1-yl group.
Uniqueness
The uniqueness of (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol lies in its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
[3-[(pent-4-enylamino)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-11-6-10(7-12)8-13-9-10/h2,11-12H,1,3-9H2 |
Clé InChI |
CCNMIJZBOAEHFY-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCNCC1(COC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


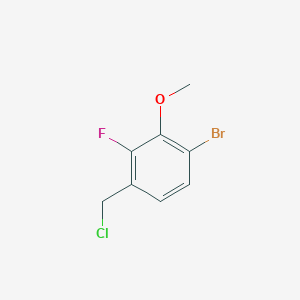
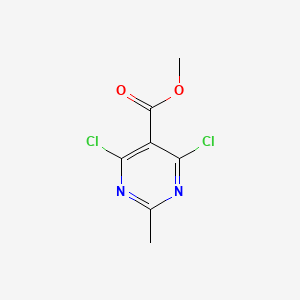
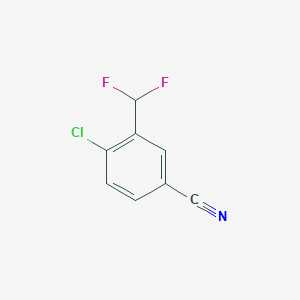
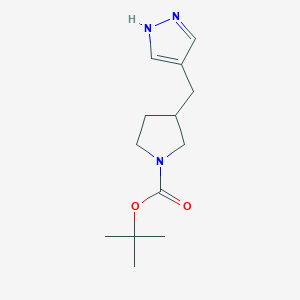
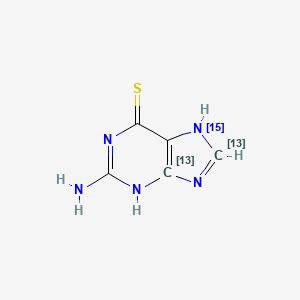
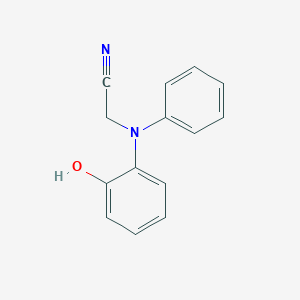

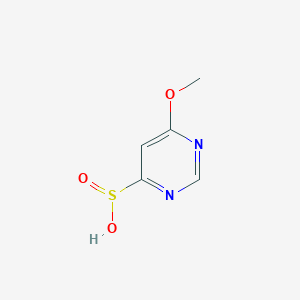
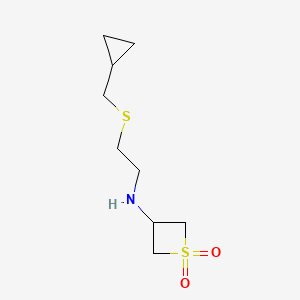
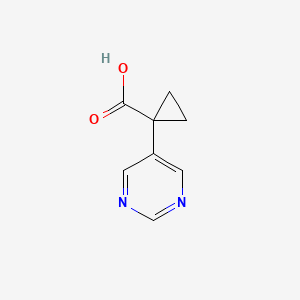
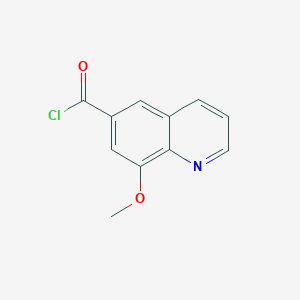
![(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12952154.png)
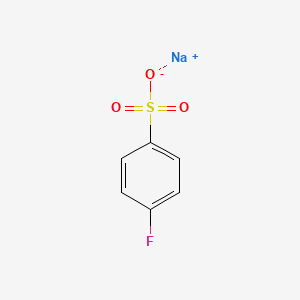
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)
